Cas no 2138045-83-5 (4-Methyl-3-(2-methylazetidin-1-yl)cyclohexan-1-one)

4-Methyl-3-(2-methylazetidin-1-yl)cyclohexan-1-one is a specialized cyclohexanone derivative featuring a 2-methylazetidine substituent, which imparts unique steric and electronic properties. This compound is of interest in synthetic organic chemistry due to its potential as a versatile intermediate for the construction of complex molecular architectures, particularly in pharmaceutical and agrochemical research. The presence of the azetidine ring enhances conformational rigidity, while the methyl groups influence reactivity and selectivity in subsequent transformations. Its well-defined structure makes it suitable for studies in stereochemistry and ring-forming reactions. The compound is typically handled under controlled conditions due to its sensitivity, ensuring optimal purity and performance in experimental applications.
4-Methyl-3-(2-methylazetidin-1-yl)cyclohexan-1-one structure
2138045-83-5 structure
Product name:4-Methyl-3-(2-methylazetidin-1-yl)cyclohexan-1-one
CAS No:2138045-83-5
MF:C11H19NO
MW:181.274663209915
CID:6594838
PubChem ID:165490660

4-Methyl-3-(2-methylazetidin-1-yl)cyclohexan-1-one Chemical and Physical Properties

Names and Identifiers

    • 4-methyl-3-(2-methylazetidin-1-yl)cyclohexan-1-one
    • EN300-1158705
    • 2138045-83-5
    • 4-Methyl-3-(2-methylazetidin-1-yl)cyclohexan-1-one
    • Inchi: 1S/C11H19NO/c1-8-3-4-10(13)7-11(8)12-6-5-9(12)2/h8-9,11H,3-7H2,1-2H3
    • InChI Key: PCBWWBZIBIHNNV-UHFFFAOYSA-N
    • SMILES: O=C1CCC(C)C(C1)N1CCC1C

Computed Properties

  • Exact Mass: 181.146664230g/mol
  • Monoisotopic Mass: 181.146664230g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 214
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 20.3Ų

4-Methyl-3-(2-methylazetidin-1-yl)cyclohexan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1158705-1.0g
4-methyl-3-(2-methylazetidin-1-yl)cyclohexan-1-one
2138045-83-5
1g
$0.0 2023-06-08

Additional information on 4-Methyl-3-(2-methylazetidin-1-yl)cyclohexan-1-one

Exploring the Chemistry and Applications of 4-Methyl-3-(2-methylazetidin-1-yl)cyclohexan-1-one (CAS No. 2138045-83-5)

In the ever-evolving landscape of organic chemistry, 4-Methyl-3-(2-methylazetidin-1-yl)cyclohexan-1-one (CAS No. 2138045-83-5) has emerged as a compound of significant interest. This molecule, characterized by its unique structural features, combines a cyclohexanone core with a 2-methylazetidine substituent, offering a versatile scaffold for various applications. Researchers and industry professionals are increasingly exploring its potential in pharmaceuticals, agrochemicals, and material science, driven by its intriguing reactivity and functional group compatibility.

The 4-Methyl-3-(2-methylazetidin-1-yl)cyclohexan-1-one structure is particularly notable for its stereochemical complexity, which opens doors to asymmetric synthesis and chiral drug development. With the growing demand for enantioselective compounds in medicine, this molecule's ability to serve as a building block for bioactive molecules has garnered attention. Recent studies highlight its role in the synthesis of heterocyclic compounds, a class of molecules frequently employed in drug discovery due to their diverse pharmacological properties.

One of the most searched questions in the field revolves around the synthetic routes for CAS No. 2138045-83-5. Chemists often inquire about optimized protocols for its preparation, including the use of catalytic hydrogenation or ring-closing metathesis to construct the azetidine moiety. Additionally, the compound's stability under various conditions is a hot topic, as it impacts storage, handling, and scalability in industrial settings. These discussions are frequently tied to broader trends in green chemistry, where researchers seek sustainable methods to minimize waste and energy consumption.

Beyond synthesis, the physicochemical properties of 4-Methyl-3-(2-methylazetidin-1-yl)cyclohexan-1-one are critical for its applications. Its solubility profile in organic solvents and melting point are frequently analyzed to determine its suitability for formulation. In pharmaceutical contexts, the compound's lipophilicity and hydrogen-bonding capacity are key factors influencing its bioavailability and drug-like properties. These attributes align with the rising focus on molecular design in medicinal chemistry, where researchers prioritize compounds with balanced ADME (absorption, distribution, metabolism, and excretion) characteristics.

The compound's potential extends to material science, where its rigid cyclohexanone framework and nitrogen-containing heterocycle make it a candidate for designing functional polymers or ligands in catalysis. As industries explore alternatives to traditional petrochemical-derived materials, molecules like CAS No. 2138045-83-5 offer renewable and tunable options. This aligns with the global shift toward bio-based chemicals, a topic dominating academic and industrial research agendas.

In summary, 4-Methyl-3-(2-methylazetidin-1-yl)cyclohexan-1-one (CAS No. 2138045-83-5) represents a multifaceted compound with broad applicability. Its synthesis, properties, and potential uses resonate with contemporary trends in drug discovery, sustainable chemistry, and advanced materials. As research progresses, this molecule is poised to play a pivotal role in addressing some of the most pressing challenges in modern science and technology.

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